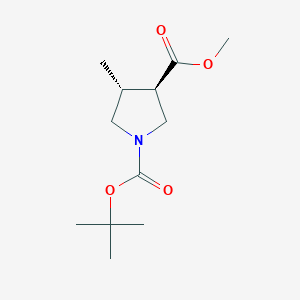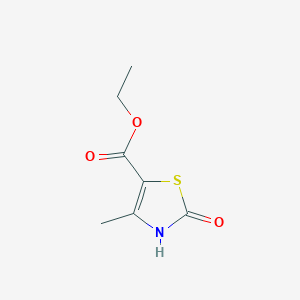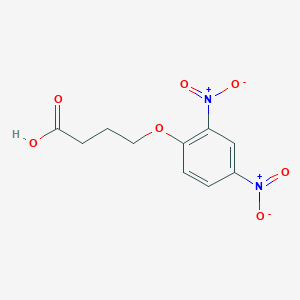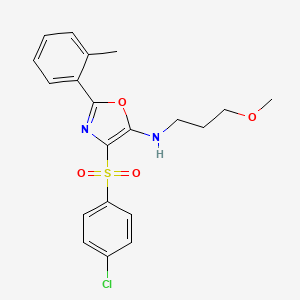
3-chloro-N-(2-(3,5-diméthyl-4-(thiophène-2-yl)-1H-pyrazol-1-yl)éthyl)-4-fluorobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN3O2S2 and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le composé que vous avez décrit présente un potentiel en tant qu'agent anticancéreux. Sa structure chimique unique suggère des interactions avec les voies cellulaires impliquées dans la progression du cancer. Les chercheurs ont étudié ses effets sur diverses lignées cellulaires cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études préliminaires indiquent qu'il pourrait inhiber la croissance tumorale en interférant avec la division cellulaire et en induisant l'apoptose (mort cellulaire programmée). Des recherches supplémentaires sont nécessaires pour élucider ses mécanismes précis et évaluer son efficacité in vivo .
Activité anti-inflammatoire
La partie sulfonamide de ce composé suggère des propriétés anti-inflammatoires. Il peut moduler les réponses inflammatoires en inhibant des enzymes telles que la cyclooxygénase (COX) et la lipooxygénase (LOX). Ces enzymes jouent un rôle clé dans la production de médiateurs pro-inflammatoires. Les chercheurs explorent son potentiel en tant que nouveau médicament anti-inflammatoire, en particulier dans des conditions telles que la polyarthrite rhumatoïde et les maladies inflammatoires de l'intestin .
Inhibition des tyrosines kinases
L'échafaudage du fluorobenzènesulfonamide a été associé à l'inhibition des tyrosines kinases. Les tyrosines kinases sont essentielles pour la signalisation cellulaire et sont souvent dysrégulées dans le cancer et d'autres maladies. Ce composé peut inhiber sélectivement des tyrosines kinases spécifiques, ce qui en fait un candidat prometteur pour les thérapies ciblées. Des recherches sont en cours pour identifier ses cibles kinases spécifiques et évaluer sa pertinence clinique .
Activité antibactérienne
Des études initiales suggèrent que ce composé possède une activité antibactérienne. Il peut perturber les membranes cellulaires bactériennes ou interférer avec des voies métaboliques essentielles. Les chercheurs évaluent son efficacité contre les bactéries à Gram positif et à Gram négatif. Les applications potentielles incluent le traitement des infections résistantes aux médicaments et le développement de nouveaux antibiotiques .
Effets neuroprotecteurs
La partie pyrazole-yl du composé suggère des propriétés neuroprotectrices potentielles. Il peut moduler les voies de signalisation neuronale, protéger contre le stress oxydatif ou améliorer la survie neuronale. Des recherches sont en cours pour explorer son utilisation dans les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .
Applications cardiovasculaires
Compte tenu de ses caractéristiques chimiques diverses, ce composé pourrait avoir un impact sur la santé cardiovasculaire. Les chercheurs étudient ses effets sur les vaisseaux sanguins, l'agrégation plaquettaire et la fonction cardiaque. Il pourrait potentiellement être utile pour gérer des conditions telles que l'hypertension, la thrombose et l'insuffisance cardiaque .
Comparative Toxicogenomics Database. Lien
Propriétés
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2S2/c1-11-17(16-4-3-9-25-16)12(2)22(21-11)8-7-20-26(23,24)13-5-6-15(19)14(18)10-13/h3-6,9-10,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTAOUKLMRPETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)



![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2504177.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)

